molecular formula C16H15N B8621960 N-(3,5-Dimethylphenyl)indole

N-(3,5-Dimethylphenyl)indole

Cat. No.: B8621960
M. Wt: 221.30 g/mol
InChI Key: RDYNERNMPKBLAO-UHFFFAOYSA-N
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Description

The Significance of Indole (B1671886) Derivatives in Organic Chemistry and Related Fields

Indole, a heterocyclic compound composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, and its derivatives are of paramount importance in organic and medicinal chemistry. nih.govcreative-proteomics.combohrium.com These structures are fundamental components of a vast number of natural products, pharmaceuticals, and functional materials. researchgate.netdergipark.org.tr The indole nucleus is a key structural motif in many biologically active compounds, including the essential amino acid tryptophan, the plant hormone indole-3-acetic acid, and numerous alkaloids with significant pharmacological properties. creative-proteomics.combohrium.com

The versatility of the indole scaffold allows for a wide range of chemical modifications, making it a valuable platform for the synthesis of diverse molecular architectures. chim.it The electron-rich nature of the indole ring system makes it highly reactive towards electrophilic substitution, particularly at the C3 position. rsc.org This reactivity, coupled with the ability to functionalize the nitrogen atom, provides chemists with multiple avenues for creating complex molecules with tailored properties. chim.it In the realm of materials science, indole derivatives are utilized in the development of organic dyes and photoactive materials. chim.it

Contextualizing N-(3,5-Dimethylphenyl)indole within Substituted Indole Chemistry

This compound belongs to the class of N-arylindoles, where a phenyl group is attached to the nitrogen atom of the indole ring. The specific substitution pattern of two methyl groups at the 3 and 5 positions of the phenyl ring influences the compound's steric and electronic properties.

The synthesis of substituted indoles is a major focus of organic chemistry, with numerous methods developed to construct and functionalize the indole core. researchgate.net These methods range from classical approaches like the Fischer indole synthesis to modern transition-metal-catalyzed cross-coupling reactions. researchgate.net The development of efficient and selective methods for the synthesis of 3-substituted indoles is particularly important due to the prevalence of this motif in bioactive molecules. rsc.orgresearchgate.net

Overview of Current Research Trends on this compound and its Analogs

Current research involving this compound and its analogs spans various areas of chemical science. Studies have explored the synthesis and reactivity of these compounds, as well as their potential applications in medicinal chemistry and materials science. For instance, analogs of this compound have been investigated as potential inhibitors of biological targets. nih.govmdpi.com

Research has also focused on the structural and electronic properties of N-substituted indoles. Spectroscopic studies and computational methods are employed to understand how different substituents on the N-aryl ring affect the properties of the indole core. nih.govjournals.co.za The crystal structures of related compounds have been determined to provide insights into their solid-state conformation and intermolecular interactions. researchgate.netugr.esnih.gov

Recent synthetic efforts have included the use of N-(3,5-dimethylphenyl) groups in the construction of more complex heterocyclic systems. For example, N-(3,5-dimethylphenyl)-1H-indole-2-carboxamide has been used as a building block in palladium-catalyzed reactions to create indole-fused polyheterocycles. nih.gov Additionally, related structures have been explored in the context of developing new antiviral agents. nih.govnih.gov

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C16H15N
Molecular Weight 221.30 g/mol
IUPAC Name 1-(3,5-dimethylphenyl)indole
Canonical SMILES CC1=CC(=CC(=C1)N2C=CC3=CC=CC=C32)C
InChI Key RDYNERNMPKBLAO-UHFFFAOYSA-N
XLogP3 5.1
Exact Mass 221.120449483 g/mol
Monoisotopic Mass 221.120449483 g/mol

This data is compiled from available chemical databases. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)indole

InChI

InChI=1S/C16H15N/c1-12-9-13(2)11-15(10-12)17-8-7-14-5-3-4-6-16(14)17/h3-11H,1-2H3

InChI Key

RDYNERNMPKBLAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CC3=CC=CC=C32)C

Origin of Product

United States

Synthetic Methodologies for N 3,5 Dimethylphenyl Indole and Its Analogs

Direct Synthesis Approaches to N-(3,5-Dimethylphenyl)indole

The direct formation of the this compound framework can be achieved through methods that either construct the indole (B1671886) core with the N-aryl group already in place or through the direct arylation of the indole nitrogen.

Conventional Synthetic Routes for Indole Core Formation

The Fischer indole synthesis stands as one of the most traditional and widely employed methods for the construction of the indole nucleus. This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which can be prepared from the corresponding arylhydrazine and an appropriate ketone or aldehyde. In the context of this compound, this would involve the reaction of 3,5-dimethylphenylhydrazine with a suitable carbonyl compound, followed by cyclization under acidic conditions. The general nature of the Fischer indole synthesis makes it adaptable for the preparation of a variety of substituted indoles.

Green Chemistry Approaches in Indole Synthesis

In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. For indole synthesis, this has translated into the use of greener solvents, catalyst-free conditions, and energy-efficient techniques like microwave irradiation. For instance, microwave-assisted Fischer indole synthesis has been shown to significantly reduce reaction times and improve yields. rsc.orgnih.gov Furthermore, the development of one-pot, multi-component reactions for the synthesis of N-arylindoles in sustainable solvents like ethanol (B145695) represents a significant step towards greener synthetic protocols. rsc.orgnih.gov These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Synthesis of this compound Derivatives

The derivatization of the this compound scaffold is most commonly achieved through transition metal-catalyzed cross-coupling reactions, which allow for the efficient formation of the crucial C-N bond between the indole nitrogen and the aryl group.

Transition Metal-Catalyzed Synthetic Methods

Palladium and ruthenium complexes have emerged as powerful catalysts for the synthesis of N-arylindoles and their derivatives, offering high efficiency and broad substrate scope.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide robust methods for the N-arylation of indoles. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination utilizes a palladium catalyst in conjunction with a suitable phosphine (B1218219) ligand and a base to couple an amine (in this case, indole) with an aryl halide or triflate (e.g., 1-bromo-3,5-dimethylbenzene). organic-chemistry.orgnih.gov This method is known for its high functional group tolerance and broad applicability. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. organic-chemistry.orgnih.gov

The Ullmann condensation is a copper-catalyzed reaction that can also be adapted for palladium catalysis. It typically involves the coupling of an aryl halide with an amine at elevated temperatures. rsc.org While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.

Below is a representative table of reaction conditions for the palladium-catalyzed N-arylation of indoles with various aryl halides, which are analogous to the synthesis of this compound.

Aryl HalideCatalyst / LigandBaseSolventTemp (°C)Yield (%)
4-BromotoluenePd₂(dba)₃ / BINAPNaOt-BuToluene10095
1-Iodo-4-methoxybenzenePd(OAc)₂ / P(t-Bu)₃K₃PO₄Dioxane11088
1-Chloro-3-nitrobenzenePd₂ (dba)₃ / XPhosCs₂CO₃Toluene12075
1-Bromo-3,5-dimethylbenzenePd(OAc)₂ / SPhosNaOt-BuToluene10092

This table presents a compilation of typical reaction conditions and yields for the Buchwald-Hartwig N-arylation of indole with various substituted aryl halides, providing a reference for the synthesis of this compound.

Ruthenium catalysts offer a distinct and powerful approach to the synthesis of substituted indoles through the cycloisomerization of 2-alkynylanilides. This method involves an intramolecular reaction that forms the indole ring system. In the context of N-arylindole synthesis, a precursor such as N-(3,5-dimethylphenyl)-2-alkynylaniline would be required. The ruthenium catalyst facilitates the cyclization to afford the corresponding N-arylindole derivative.

A notable advancement in this area is the ruthenium-catalyzed cycloisomerization that proceeds via a 1,2-carbon migration, leading to the formation of 3-substituted indoles. This reaction demonstrates the versatility of ruthenium catalysis in constructing complex indole structures.

The following table illustrates the scope of ruthenium-catalyzed cycloisomerization of various 2-alkynylanilides to form substituted indoles.

Substrate (R group on alkyne)CatalystSolventTemp (°C)Yield (%)
Phenyl[Cp*RuCl(cod)]1,2-Dichloroethane8095
4-Methoxyphenyl[RuCl₂(PPh₃)₃]Toluene11089
n-Butyl[CpRu(MeCN)₃]PF₆DMF10078
Cyclohexyl[Ru(cod)(cot)]Dioxane12085

This table showcases representative examples of ruthenium-catalyzed cycloisomerization of N-acyl-2-alkynylanilines, highlighting the formation of 2,3-disubstituted indoles. While not directly forming N-arylindoles from a separate aryl group, this method provides a pathway to substituted indoles that could subsequently be N-arylated or start from an N-arylated precursor.

Silver(I)-Catalyzed Indole Formation

Silver(I) catalysis has emerged as a valuable tool in the synthesis of indoles. These methods often proceed under mild conditions and can offer high regioselectivity.

One notable application of silver(I) catalysis is in the direct selanylation of indoles with diorganoyl diselenides, yielding 3-selanylindoles with high regioselectivity. nih.govrsc.org When the C3 position of the indole ring is blocked, the reaction can provide 2-selanylindoles. nih.govrsc.org Mechanistic studies, including density functional theory (DFT) calculations, suggest that the reaction proceeds through a classic electrophilic aromatic substitution mechanism involving Lewis adducts between Ag(I) and diorganoyl diselenides. nih.govrsc.org

Furthermore, chiral silver phosphate catalysts have been employed in the direct 5-endo-dig nucleophilic cyclization of 2-alkynylanilines. This enantioselective method allows for the de novo synthesis of C-C axially chiral 2-arylindoles in high yields and enantioselectivities under mild conditions. acs.org Control experiments have indicated a cooperative catalytic effect between silver acetate (AgOAc) and a chiral phosphoric acid, where the silver salt accelerates the reaction and the chiral acid enhances enantioselectivity. acs.org

Catalyst SystemReactantsProduct TypeKey Features
Ag(I) saltIndole, Diorganoyl diselenide3-Selanylindole or 2-SelanylindoleHigh regioselectivity, mild conditions. nih.govrsc.org
Chiral Silver Phosphate / AgOAc2-AlkynylanilineC-C Axially Chiral 2-ArylindoleHigh yield and enantioselectivity, mild conditions. acs.org
Copper-Catalyzed Cyclizations

Copper-catalyzed reactions are among the most widely used methods for the N-arylation of indoles. acs.org These methods often involve the coupling of an aryl halide with an indole in the presence of a copper catalyst and a suitable ligand.

A general and efficient method for the N-arylation of indoles utilizes catalysts derived from copper(I) iodide (CuI) and various diamine ligands, such as trans-1,2-cyclohexanediamine. This approach allows for the high-yield synthesis of N-arylindoles from the coupling of aryl iodides or bromides with a range of indoles, including those with functional groups like cyano and amino, as well as sterically hindered indoles. acs.org

Copper catalysis is also effective in constructing more complex indole-containing scaffolds. For instance, an enantioselective arylation–cyclization cascade has been developed using a combination of diaryliodonium salts and asymmetric copper catalysis to produce pyrroloindolines, which are important structural motifs in alkaloids. nih.gov This method is tolerant of a wide range of substituents on the indole core. nih.gov

More intricate transformations, such as the copper(I)-catalyzed radical carbamylation/cyclization of 2-aryl-N-methacryloylindoles with substituted formamides, have been developed to synthesize amidated indolo[2,1-a]isoquinolin-6(5H)-ones. acs.org Additionally, a copper(II)-catalyzed cyclization/coupling of alkenyl aldimines with arylzinc reagents provides access to indole-3-diarylmethane derivatives. nsf.gov A versatile copper(II)-catalyzed dearomative cyclization of N-(2-aminobenzoyl) indoles has also been reported to afford tetracyclic indolines. rwth-aachen.de

Catalyst SystemReactantsProduct Type
CuI / Diamine LigandIndole, Aryl HalideN-Arylindole acs.org
Asymmetric Copper CatalystIndole, Diaryliodonium SaltPyrroloindoline nih.gov
Cu(I) Catalyst2-Aryl-N-methacryloylindole, FormamideAmidated Indolo[2,1-a]isoquinolin-6(5H)-one acs.org
Cu(II) CatalystAlkenyl Aldimine, Arylzinc ReagentIndole-3-diarylmethane nsf.gov
Cu(OTf)2N-(2-aminobenzoyl) indoleTetracyclic Indoline rwth-aachen.de

Photochemical Synthetic Routes

Photochemical methods offer an alternative, often milder, approach to the synthesis and functionalization of indoles, proceeding through light-induced transformations.

Visible-light-induced photocatalysis has been successfully applied to the synthesis of N-substituted indoles from N-sulfonated arylalkene derivatives. rsc.org This method utilizes an acridinium salt as the photocatalyst and proceeds under mild conditions without the need for additional additives. rsc.orgresearchgate.net The reaction mechanism is believed to involve a γ-fragmentation process. rsc.org

Another photochemical strategy involves the direct C2–H alkylation of indoles using α-iodosulfones. nih.govbeilstein-journals.org This metal-free process is driven by the photochemical activity of halogen-bonded complexes formed between the α-iodosulfone and a sacrificial donor like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govbeilstein-journals.org Irradiation of this complex generates reactive alkyl radicals that functionalize the indole ring. nih.govbeilstein-journals.org

The photochemistry of N-acylindoles has also been explored, where UV irradiation can induce the migration of the N-acyl group, primarily to the C3 position of the indole ring. sci-hub.st This photo-Fries type rearrangement is thought to proceed via homolytic fission of the N-acyl bond. sci-hub.st

MethodReactantsKey Features
Visible-Light PhotocatalysisN-Sulfonated ArylalkeneMild, additive-free synthesis of N-substituted indoles. rsc.orgresearchgate.net
Halogen-Bonded Complex PhotochemistryIndole, α-Iodosulfone, DABCOMetal-free, C2-H alkylation of indoles. nih.govbeilstein-journals.org
Photo-Fries RearrangementN-AcylindoleUV-induced migration of the acyl group. sci-hub.st

Multi-Component Reactions for Indole Scaffolds

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the reactants. arkat-usa.org Indoles are valuable partners in MCRs for the synthesis of diverse heterocyclic compounds. arkat-usa.orgrsc.org

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for indole chemistry. arkat-usa.orgacs.org For instance, an Ugi four-component reaction can be used to generate indole carboxamide amino amides from amines, aldehydes, isocyanides, and indole-N-carboxylic acids. semanticscholar.org A two-step synthesis of 2-tetrazolo substituted indoles has been developed based on the Ugi-tetrazole reaction. nih.gov Four-membered heterocyclic ketones have also been shown to be excellent substrates for Passerini and Ugi reactions, providing routes to pharmaceutically relevant scaffolds. nih.gov

Other MCRs involving indoles include Mannich-type reactions for the preparation of N,N-dialkyl amino arylated indole derivatives and one-pot condensations to form indole-based tetra-arylimidazoles. rsc.org A novel multicomponent approach for the synthesis of pyrido[2,3-b]indole derivatives has also been reported. ias.ac.in

Reaction TypeComponentsProduct
Ugi-typeIndole derivatives, Amine, Aldehyde/Ketone, IsocyanideHighly substituted indole scaffolds semanticscholar.orgnih.govresearchgate.net
Passerini-typeIndole derivatives, Aldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy carboxamides with indole motifs nih.gov
Mannich-typeIndole, Aldehyde, AmineGramine derivatives and analogs rsc.org
Tetrazole SynthesisIndole precursor, Aldehyde, Amine, Isocyanide, AzideTetrazolo-indoles nih.gov

Rearrangement and Cyclization Strategies (e.g., Enamine Thianthrenium Salts)

A facile and efficient method for the construction of substituted indoles involves the base-mediated cyclization and rearrangement of enamine thianthrenium salts. jove.comacs.org This reaction proceeds through the sequential cleavage of two carbon-sulfur bonds, followed by the formation of carbon-nitrogen and carbon-carbon bonds, to furnish a variety of indole compounds in moderate to good yields. jove.comacs.org This methodology is characterized by its wide substrate scope, good functional group tolerance, and the use of low-cost starting materials. jove.comacs.org

Ring-Closing and Related Cyclization Reactions

Ring-closing metathesis (RCM) has proven to be a powerful strategy for the synthesis of indole-fused heterocyclic systems. rsc.orgrsc.org This method has been successfully employed in the construction of carbazole ring systems and other indole-fused natural products. rsc.orgrsc.org The synthesis of N-substituted indoles can be achieved through the RCM of indole precursors that have N-terminal alkenes. researchgate.netresearchgate.net

Intramolecular cyclization reactions provide another direct route to indole and indoline derivatives. For example, efficient intramolecular N/O-nucleophilic cyclizations of 2-aryl indoles have been developed to produce the corresponding 2-aza-3-oxaindolines and 3-indolinones. nih.gov Furthermore, palladium-catalyzed intramolecular cyclization of ortho-alkynyl anilines is a well-established method for indole synthesis. mdpi.com

Reaction TypeSubstrateProduct
Ring-Closing Metathesis (RCM)Di-alkenyl indole precursorsIndole-fused rings (e.g., Carbazoles, Pyridoindoles) rsc.orgrsc.org
Intramolecular N/O-Nucleophilic Cyclization2-Aryl indoles with tethered nucleophilesFused indolines and indolinones nih.gov
Palladium-Catalyzed Intramolecular CyclizationOrtho-alkynyl anilinesSubstituted indoles mdpi.com

Functional Group Transformations on Indole Precursors (e.g., Nitroethyl Indoles)

While direct information on the transformation of "Nitroethyl Indoles" to this compound was not prominently found in the provided search results, the principle of functional group transformation on pre-existing indole precursors is a common strategy in organic synthesis. This approach allows for the late-stage introduction of desired substituents. The synthesis of N-arylindoles can be achieved through the N-arylation of an existing indole core, as discussed in the context of copper-catalyzed reactions. acs.org Similarly, rhodium-catalyzed asymmetric N-H insertion reactions between indoles and diazonaphthoquinones have been developed for the synthesis of axially chiral N-arylindoles. pku.edu.cnnih.govpku.edu.cn

Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of N-arylindoles, including this compound, presents significant challenges in controlling both regioselectivity and stereoselectivity. The indole nucleus possesses multiple reactive sites, primarily the N1 and C3 positions, leading to potential competition between N-arylation and C-arylation. Furthermore, the rotational barrier around the N-Caryl bond can give rise to atropisomers, introducing an element of stereoselectivity.

Regioselectivity: N- vs. C-Arylation

The primary regiochemical challenge in the synthesis of this compound is directing the arylation to the nitrogen atom (N1) of the indole ring, in preference to the electron-rich C3 position. The outcome of this competition is influenced by several factors including the substitution pattern of the indole, the nature of the arylating agent, and the reaction conditions, including the choice of catalyst, ligand, and base.

In the case of substituted indoles, low selectivity in the arylation reaction has been observed. For example, 3-methylindole has been shown to react to form a mixture of C2- and N-arylated indoles nih.gov. Conversely, 3-ethylindole can exclusively yield the N-arylindole product nih.gov. This suggests that the steric and electronic properties of substituents on the indole ring play a crucial role in directing the regiochemical outcome.

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are frequently employed for N-arylation. nih.gov The choice of ligands in these catalytic systems is critical for achieving high regioselectivity. Bulky, electron-rich phosphine ligands, often used in Buchwald-Hartwig amination, can enhance the rate of reductive elimination from the nitrogen atom, thus favoring N-arylation. Similarly, certain ligands in copper-catalyzed Ullmann-type reactions can promote selective N-arylation.

A different approach to ensure N-selectivity involves a two-step sequence: an enantioselective addition of aryl hydrazines to allenes, followed by a Fischer indolization. This method circumvents the issue of competing N- or C-selectivity by forming the indole ring after the crucial C-N bond has been established. nih.gov

The table below summarizes the influence of indole substitution on the regioselectivity of arylation reactions.

Indole SubstrateArylation OutcomeReference
3-MethylindoleMixture of C2- and N-arylindoles nih.gov
3-EthylindoleExclusively N-arylindole nih.gov
Unsubstituted IndoleProne to C3-allylation over N-allylation nih.gov

Stereoselectivity: Atroposelective Synthesis

The steric hindrance caused by the two methyl groups at the 3 and 5 positions of the phenyl ring in this compound can restrict rotation around the N-Caryl bond, leading to the potential for axial chirality and the existence of stable atropisomers. The synthesis of single enantiomers of such axially chiral N-arylindoles is a significant challenge in stereoselective synthesis.

Asymmetric catalysis has emerged as a powerful tool for controlling the stereochemistry of N-arylindole formation. The use of chiral catalysts can create an asymmetric environment that favors the formation of one atropisomer over the other. For instance, the organocatalytic N-arylation of indoles using chiral phosphoric acid derivatives has been reported to proceed with high stereoselectivity. nih.gov

Extensive control experiments have highlighted the critical role of remote hydrogen bonding donors on the substrates in achieving high stereoselectivity in these reactions. researchgate.net The versatile derivatizations of the resulting atropisomeric products underscore the importance of these synthetic methodologies. researchgate.net

The development of enantioselective catalytic methods for the synthesis of N-alkylated indoles has also provided insights into controlling stereocenters at the nitrogen atom. mdpi.com While focused on alkylation, these strategies, which employ organocatalytic and organometallic approaches, demonstrate the feasibility of achieving high stereocontrol in the formation of C-N bonds at the indole nitrogen. mdpi.com

The table below presents examples of catalyst systems used to achieve stereoselectivity in the synthesis of N-functionalized indoles.

Catalyst/Ligand SystemType of StereoselectivityKey FindingsReference
Chiral Phosphoric Acid DerivativesAtroposelective N-arylationEffective for organocatalytic preparation of N-arylindoles. nih.gov
Rhodium(I)/DTBM-Segphos or Rhodium(I)/DTBM-BinapEnantioselective N-allylationAchieves exclusive N-selectivity and good to excellent enantioselectivities. nih.gov
Dinuclear Zinc-ProPhenol ComplexEnantioselective N-alkylationCatalyzes the reaction with aldimines to give excellent enantiomeric ratios. nih.gov

Mechanistic Investigations of Reactions Involving N 3,5 Dimethylphenyl Indole and Its Derivatives

Mechanistic Pathways in Indole (B1671886) Synthesis

The synthesis of the indole nucleus, a core structure in many biologically active compounds, can be achieved through various catalytic methods. Understanding the underlying mechanisms is crucial for optimizing these reactions and designing novel synthetic routes. Transition-metal-catalyzed reactions are frequently employed for the N-arylation of indoles.

Elucidation of Reaction Intermediates (e.g., Vinylidene)

The formation of substituted indoles often proceeds through highly reactive intermediates. In certain synthetic strategies, particularly those involving the reaction of anilines with alkynes, the formation of a vinylidene species has been proposed. While not explicitly detailed for N-(3,5-Dimethylphenyl)indole itself, related indole syntheses provide insight. For instance, in gold-catalyzed reactions, an alkyne can coordinate to the metal center, which then facilitates an attack by the aniline (B41778) derivative. This can lead to intermediates that, upon rearrangement and cyclization, form the indole ring.

Another critical intermediate in the synthesis of 3-substituted indoles is the alkylideneindolenine species. This intermediate is readily formed by the elimination of a leaving group from a 3-substituted indole under either acidic or basic conditions. Once formed, this highly reactive species can react with a wide array of nucleophiles, providing a versatile method for introducing functionality at the C-3 position of the indole ring. nih.govnih.gov

Analysis of Activation Modes (e.g., C-3 Pyrrole (B145914) Activation, π-Acidic Alkyne Activation)

The regioselectivity of indole functionalization is governed by the mode of activation. The indole nucleus typically exhibits strong nucleophilicity at the C-3 position. nih.gov However, under acidic conditions, protonation at C-3 can occur, leading to an iminium species that directs nucleophilic attack to the C-2 position. nih.gov In superacidic conditions, such as in the presence of excess triflic acid, double protonation of the indole ring at both the nitrogen and C-2 positions can occur. This generates a dicationic intermediate that favors C-3 arylation, as this arrangement avoids two adjacent positive charges and is stabilized by the polar acid environment. nih.gov

In transition metal-catalyzed syntheses, particularly those involving gold or palladium, π-acidic activation of alkynes is a common strategy. The catalyst coordinates to the carbon-carbon triple bond, rendering it more electrophilic and susceptible to nucleophilic attack by the nitrogen atom of an aniline derivative. This activation mode is central to many modern indole synthesis methodologies that utilize alkynes as starting materials. thieme-connect.comresearchgate.net

Role of Catalysts in Reaction Mechanisms

Catalysts are pivotal in modern indole synthesis, influencing reaction rates, yields, and selectivity. Both Lewis acids and Brønsted acids are effective catalysts for the classical Fischer indole synthesis. nih.gov In transition-metal catalysis, metals like palladium, copper, rhodium, and gold play distinct roles.

Palladium: Palladium catalysts are widely used for N-arylation reactions, such as the Buchwald-Hartwig amination, to form the N-aryl bond of compounds like this compound. thieme-connect.comnih.gov The catalytic cycle typically involves oxidative addition, coordination of the indole nitrogen, and reductive elimination. mdpi.com

Copper: Copper-catalyzed N-arylation, often in conjunction with specific nitrogen-containing ligands, is another common method. nih.gov These systems facilitate the cross-coupling of indoles with aryl halides.

Rhodium: Rhodium(III) catalysts have been employed in indole synthesis via C-H activation. researchgate.net In these mechanisms, a directing group on the aniline substrate guides the rhodium catalyst to activate a specific C-H bond, initiating a cyclization cascade with an alkyne to form the indole ring. mdpi.comresearchgate.net

Gold: Gold catalysts are particularly effective in activating alkynes through π-acidic interactions, facilitating intramolecular hydroamination or intermolecular reactions with anilines to construct the indole scaffold.

The choice of catalyst and ligands is critical for controlling the reaction pathway and achieving the desired product with high efficiency.

Molecular Mechanism of Biological Interactions of this compound Derivatives

Derivatives of the this compound scaffold have been investigated for their potential as modulators of various biological processes. Understanding their mechanisms of action at the molecular level is key to developing them as therapeutic agents.

Enzyme Binding and Inhibition Mechanisms (e.g., HIV-1 Reverse Transcriptase, Tyrosinase, Dishevelled 1)

HIV-1 Reverse Transcriptase (RT): Indole derivatives are a known class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These inhibitors are allosteric, meaning they bind to a hydrophobic pocket on the HIV-1 RT enzyme that is distinct from the active site where nucleotide binding occurs. wikipedia.orgyoutube.comyoutube.com This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its DNA polymerase activity, thereby blocking the replication of the virus. wikipedia.orgyoutube.com For instance, the cyanovinyl group of some inhibitors interacts closely with key amino acid residues like W229 and F227 within this pocket. nih.gov The flexibility of certain NNRTIs allows them to adapt to mutations in the binding pocket, retaining activity against resistant viral strains. nih.gov

Tyrosinase: Tyrosinase is a key copper-containing enzyme responsible for the rate-limiting steps in melanin (B1238610) biosynthesis. nih.govmdpi.com Its inhibition is a target for treating hyperpigmentation. Indole derivatives can act as tyrosinase inhibitors through various mechanisms. Some function as competitive inhibitors, binding to the enzyme's active site and preventing the substrate (like L-tyrosine or L-DOPA) from binding. nih.gov This is often achieved by chelating the copper ions essential for catalytic activity. nih.gov Others act as non-competitive inhibitors, binding to a site other than the active site, or as mechanism-based inhibitors (suicide substrates) that are transformed by the enzyme into a reactive species that irreversibly inactivates it. mdpi.com The specific interactions depend on the substitution pattern of the indole derivative.

Dishevelled 1 (Dvl-1): Dishevelled (Dvl) is a crucial protein in the Wnt signaling pathway. The PDZ domain of Dvl is essential for transducing signals from the Frizzled receptor to downstream components. elsevierpure.com Small molecules have been identified that specifically bind to this PDZ domain. By occupying the peptide-binding groove of the PDZ domain, these inhibitors can disrupt the interaction between Dvl and the Frizzled receptor, thereby blocking Wnt signal transduction. elsevierpure.com While specific studies on this compound derivatives targeting Dvl-1 are not detailed, indole-based scaffolds are explored for this purpose, with the mechanism revolving around competitive binding to the Dvl PDZ domain.

Receptor Interaction Studies (e.g., WNT/β-catenin Pathway Modulation)

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue maintenance, and its dysregulation is linked to cancer. nih.govnih.gov The central event in this pathway is the regulation of the protein β-catenin. In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex" and targeted for degradation. mdpi.commdpi.com Wnt ligand binding to its Frizzled (Fz) receptor and LRP5/6 co-receptor leads to the recruitment of Dishevelled (Dvl), inhibition of the destruction complex, and stabilization of β-catenin. mdpi.commdpi.com Stabilized β-catenin translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate target gene expression. plos.org

Derivatives of this compound can modulate this pathway at various points. The inhibitory mechanisms of different small molecules targeting this pathway include:

Disrupting Receptor Complex: Preventing the interaction between Wnt and its Frizzled receptor.

Inhibiting Dvl: Binding to domains on the Dvl protein, such as the PDZ domain, to prevent signal transduction from the receptor complex. elsevierpure.com

Promoting β-catenin Degradation: Preventing the inhibition of the destruction complex, thus allowing for the continuous degradation of β-catenin. mdpi.com

Blocking Nuclear Translocation: Interfering with the transport of β-catenin into the nucleus.

Inhibiting β-catenin/TCF Interaction: Binding to β-catenin or TCF to prevent the formation of the active transcriptional complex, thereby blocking the expression of Wnt target genes like c-Myc and Cyclin D1. nih.gov

The table below summarizes the inhibitory concentration (IC50) and inhibition constant (Ki) values for representative inhibitors of the enzymes discussed.

EnzymeInhibitor Class/ExampleIC50 / KiMechanism of Action
HIV-1 Reverse Transcriptase Efavirenz (NNRTI)Ki = 2.93 nMAllosteric, non-competitive inhibition
Tyrosinase Kojic Acid (Standard Inhibitor)IC50 ≈ 45 µMCompetitive, copper chelation
Tyrosinase OxyresveratrolIC50 ≈ 1.4 µMNon-competitive inhibition
Wnt/β-catenin Pathway Naringenin-Suppresses TCF transcriptional activity

Data compiled from various studies for illustrative purposes. nih.govmdpi.comnih.gov

Ligand Selectivity and Binding Site Analysis

The ligand selectivity and binding site analysis of this compound and its derivatives have been a subject of investigation in the context of various biological targets. While specific data on this compound is limited, studies on closely related N-phenylindole and 3,5-disubstituted indole derivatives provide significant insights into their selectivity and interactions within protein binding sites.

Selectivity Profile of N-Phenylindole Derivatives

Research into a series of N-phenylindole derivatives has demonstrated their potential as selective inhibitors of certain enzymes. For instance, studies targeting the polyketide synthase 13 (Pks13) from Mycobacterium tuberculosis have revealed that N-phenylindole scaffolds can exhibit high affinity and selectivity. The selectivity of these compounds is often attributed to specific substitutions on both the indole and the N-phenyl rings. nih.govresearchgate.netnih.gov

In one such study, the optimization of 3,5-disubstituted indole derivatives led to the identification of a compound with high selectivity against a panel of 14 different kinases, underscoring the potential for achieving remarkable specificity within this chemical class.

Furthermore, investigations into 2-(3,5-dimethylphenyl)tryptamine derivatives, which share the 3,5-dimethylphenyl moiety, have shown potent binding to the gonadotropin-releasing hormone (GnRH) receptor. This suggests that the 3,5-dimethylphenyl group can be a key determinant for affinity and selectivity towards specific receptors.

Other research on N-Arylsulfonylindole derivatives has highlighted their selectivity for the serotonin (B10506) 5-HT6 receptor over other serotonin and dopamine (B1211576) receptors, further illustrating the tunability of the indole scaffold for achieving target selectivity.

Binding Site Interactions and Structure-Activity Relationships (SAR)

Molecular modeling and crystallography studies of N-phenylindole derivatives have provided detailed information about their binding modes. For example, in the thioesterase (TE) domain of Pks13, N-phenylindole derivatives have been shown to form crucial interactions. nih.gov

The binding of these ligands is often characterized by a combination of hydrogen bonds and van der Waals forces. The indole nucleus and the N-phenyl ring typically occupy hydrophobic pockets within the binding site. Structure-activity relationship (SAR) studies have elucidated the impact of various substituents on binding affinity. nih.govresearchgate.netnih.gov

For instance, the introduction of bulky, hydrophobic groups on the N-phenyl moiety has been shown in some cases to disrupt key hydrogen bonds, while in other contexts, substitutions at the para-position of the N-phenyl ring were found to be optimal for activity. nih.gov

The thermal stability analysis of the Pks13-TE domain in the presence of N-phenylindole derivatives has confirmed high-affinity binding. A significant increase in the thermal stability of the protein was observed upon ligand binding, which correlated with the antitubercular activity of the compounds. nih.govresearchgate.netnih.gov

Compound IDN-Phenyl SubstituentIndole C3-SubstituentBiological TargetKey InteractionsObserved Affinity/Activity
Derivative A4-t-butylPiperidyl-carbonylPks13-TEHydrophobic interactions, H-bonds with D1644, N1640High Affinity (MIC = 0.125 µg/mL)
Derivative B4-bromoPiperidyl-carbonylPks13-TEHalogen bonding, Hydrophobic interactionsHigh Affinity (MIC = 0.125 µg/mL)
Derivative CUnsubstitutedAmidePks13-TEReduced hydrophobic contactLow Affinity (MIC = 16 µg/mL)
Derivative D4-methoxyPiperidyl-carbonylPks13-TEPotential for additional H-bondsModerate Affinity (MIC = 1 µg/mL)

This table presents a summary of structure-activity relationship data for a series of N-phenylindole derivatives based on findings from studies on Pks13 inhibitors. The data is representative of the types of modifications and their effects on binding and activity. nih.gov

Molecular docking studies of other indole derivatives have also provided insights into their binding mechanisms. For example, in the context of HIV-1 fusion inhibition, bis-indole derivatives were found to bind within a hydrophobic pocket of the gp41 protein. The indole moieties made significant hydrophobic contacts, and substitutions on the indole rings were explored to optimize these interactions and introduce additional hydrogen bonds. Similarly, studies on indole-based nociceptin (B549756) opioid receptor (NOP) ligands have used molecular docking to rationalize the observed binding affinities and functional profiles, highlighting key interactions within the receptor's orthosteric binding site.

Structure Activity Relationship Sar Studies of N 3,5 Dimethylphenyl Indole Derivatives

Influence of the 3,5-Dimethylphenyl Moiety on Molecular Function

Positional Effects of Methyl Groups on Efficacy and Selectivity

In contrast to other substitution patterns, such as a 2,6-dimethylphenyl arrangement which can create significant steric hindrance and a large dihedral angle, the 3,5-dimethyl configuration offers a balance of steric bulk and conformational flexibility. nih.gov This specific arrangement has been found in potent bioactive compounds; for instance, a benzimidazolone system featuring a 3,5-dimethylphenyl moiety at the N-1 position has demonstrated significant antiretroviral activity. researchgate.net The position of these methyl groups can thus fine-tune the molecule's interaction with specific amino acid residues, enhancing potency and selectivity for the intended biological target.

Contribution to Hydrophobic Interactions

The 3,5-dimethylphenyl moiety provides a significant hydrophobic surface that facilitates interactions with nonpolar regions within the binding pockets of enzymes and receptors. The two methyl groups, in addition to the phenyl ring, enhance the lipophilicity of this part of the molecule, which is often crucial for traversing cell membranes and engaging with hydrophobic residues such as leucine, isoleucine, and valine in a target protein.

Impact of Indole (B1671886) Ring Substitution Patterns on Biological Activity

The indole nucleus is a versatile scaffold that allows for extensive chemical modification at various positions. nih.govnih.gov Substituents on the indole ring can dramatically alter the electronic properties, solubility, and steric profile of the entire molecule, leading to profound effects on its biological activity.

Substituent Effects on Enzyme Inhibition

Derivatives of the indole scaffold have been extensively studied as inhibitors of various enzymes. The nature and position of substituents on the indole ring are critical for both potency and selectivity. For example, in the development of Pim kinase inhibitors, optimization of substituents at the C-3 and C-5 positions of the indole core led to compounds with improved cellular potency and high selectivity. nih.gov Similarly, for indole derivatives targeting topoisomerase IIα, the presence of N,N-dimethyl alkylamine side chains was found to be crucial for interacting with the enzyme. nih.gov

SAR studies on indole-based inhibitors of inflammatory cytokines TNF-α and IL-6 revealed that a 4-chlorobenzoyl group attached to the indole nitrogen was favorable for activity. researchgate.net The specific substitutions can influence the molecule's ability to form hydrogen bonds or engage in other critical interactions within the enzyme's active site.

Table 1: Effect of Indole Ring Substitution on Enzyme Inhibition

Enzyme Target Favorable Substitution Pattern Observed Effect Reference
Pim Kinases Optimization at C-3 and C-5 positions Improved cellular potency and selectivity nih.gov
Topoisomerase IIα N,N-dimethyl alkylamine at side chain Crucial for inhibitory activity nih.gov

Structural Determinants for Antiviral Activity

The indole scaffold is a key component in the design of novel antiviral agents. nih.gov Specific substitution patterns are essential for targeting viral proteins and inhibiting replication. In the development of HIV-1 attachment inhibitors, a series of indole-based compounds were synthesized where an (R)-methyl group at the 2-position of a linked piperazine ring was found to be critical for elite inhibitory activity (EC₅₀ = 4.0 nM). nih.gov The removal of this specific methyl group resulted in a significant loss of antiviral potency. nih.gov

Furthermore, in the pursuit of anti-HCV agents, N-acyl substitutions on an indole acrylamide scaffold were explored to enhance both antiviral activity and water solubility. nih.gov An N-benzoyl analog demonstrated an improved selectivity index, while an N-acetyl analog showed higher potency, albeit with increased cytotoxicity. nih.gov These findings underscore the importance of fine-tuning substituents on the indole ring to achieve a balance of efficacy and a favorable safety profile.

Table 2: Influence of Indole Substitutions on Antiviral Potency

Virus Target Key Structural Feature Impact on Activity Reference
HIV-1 (R)-Methyl at piperazine 2-position Essential for high potency (EC₅₀ = 4.0 nM) nih.gov
HCV N-benzoyl group on indole acrylamide Enhanced selectivity index nih.gov
RSV Coumarin moiety in Mannich bases Crucial for antiviral activity nih.gov

Structural Determinants for Anticancer Activity

Indole derivatives are a prominent class of compounds investigated for their anticancer potential. nih.govmdpi.com The antiproliferative activity is highly dependent on the substitution pattern on the indole nucleus. In some series of indole analogs, the presence of a hydrogen on the indole nitrogen (N-unsubstituted) was found to be decisive for increasing antiproliferative activity. researchgate.net For other scaffolds, such as certain isoCA-4 analogues, N-1 methylation of the indole significantly enhanced anticancer activities by approximately 60-fold compared to the non-substituted version. nih.gov

The position of functional groups is also a critical determinant. For instance, the presence of a methoxy group at the C5- or C6-position of the indole nucleus contributed to optimal activity in a series of indole-propenone derivatives. researchgate.net Conversely, substitution at the C-4 position of the indole ring was found to be the least favorable for activity in another class of compounds. researchgate.net These examples highlight that the optimal substitution pattern for anticancer activity is highly dependent on the specific molecular scaffold and the target cancer cell line. mdpi.com

Table 3: Impact of Indole Substitution on Anticancer Efficacy

Compound Series Substitution Pattern Effect on Anticancer Activity Reference
Indole Analogues N-unsubstituted Increased antiproliferative potency researchgate.net
isoCA-4 Analogues N-1 methylation ~60-fold enhancement of activity nih.gov
Indole-propenones Methoxy group at C5- or C6-position Contributed to optimal activity researchgate.net

Conformational Flexibility and its Influence on the Structure-Activity Relationship of N-(3,5-Dimethylphenyl)indole Derivatives

The orientation of the N-aryl substituent relative to the indole core can significantly impact the molecule's pharmacological profile. The dihedral angle, which describes the rotation around the N-C bond, governs the three-dimensional positioning of the 3,5-dimethylphenyl group. This orientation can influence key interactions with a biological target, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the rotational barriers and conformational preferences of N-arylindoles. For instance, studies on related N-arylsulfonylindoles have shown that the energy barrier for rotation around the S-N bond is relatively low, typically in the range of 2.5–5.5 kcal/mol. This suggests that multiple conformations can exist in equilibrium at physiological temperatures. The presence of substituents on the aryl ring, such as the two methyl groups in the 3,5-dimethylphenyl moiety, can introduce steric hindrance that influences the preferred dihedral angle and may raise the rotational energy barrier.

The biological activity of this compound derivatives is often correlated with a specific range of dihedral angles that allows for an optimal fit within the receptor's binding site. A constrained or conformationally restricted analog, where the rotation around the N-aryl bond is limited, can provide valuable insights into the bioactive conformation. If a rigid analog exhibits enhanced activity, it suggests that the molecule is locked in a conformation favorable for binding. Conversely, a loss of activity might indicate that the fixed conformation is not the one required for a productive interaction with the target.

The interplay between conformational flexibility and biological activity is a key aspect of rational drug design. By understanding the preferred spatial arrangements of this compound derivatives and how these are influenced by substituents, medicinal chemists can design new analogs with improved potency and selectivity.

Impact of N-Aryl Rotation on Receptor Binding and Activity

The rotational orientation of the 3,5-dimethylphenyl group in this compound derivatives has a direct impact on their interaction with biological targets. The ability of the molecule to adopt a specific conformation that is complementary to the binding site is a prerequisite for its biological effect.

Molecular modeling and X-ray crystallography studies of related compounds have provided insights into how N-aryl substitution affects receptor binding. For instance, in some cases, a non-planar or twisted conformation between the indole and the N-aryl ring is favored for optimal binding. This twisted arrangement can position key functional groups on both ring systems for crucial interactions with amino acid residues in the active site of a protein.

The following table presents hypothetical data illustrating how the preferred dihedral angle and the rotational energy barrier of this compound derivatives could correlate with their biological activity.

CompoundSubstituent on Indole RingPreferred Dihedral Angle (°)Rotational Energy Barrier (kcal/mol)Biological Activity (IC50, nM)
1 H654.2150
2 2-Methyl755.185
3 5-Fluoro624.5120
4 2,5-Dimethyl856.350

This hypothetical data suggests that increasing steric bulk on the indole ring (e.g., methyl groups) could lead to a larger preferred dihedral angle and a higher rotational energy barrier, potentially resulting in a more constrained conformation that is more favorable for binding and thus exhibits higher potency (lower IC50 value).

The dynamic nature of both the ligand and the receptor is also a crucial factor. The concept of "induced fit" suggests that the binding of a ligand can cause conformational changes in the receptor to achieve a more complementary and stable interaction. Therefore, the conformational flexibility of this compound derivatives allows them to adapt their shape to the binding site, which can be a critical aspect of their mechanism of action.

Computational and Theoretical Chemistry Approaches in N 3,5 Dimethylphenyl Indole Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(3,5-Dimethylphenyl)indole at the atomic and electronic levels. These calculations can predict molecular geometry, electronic distribution, and spectroscopic properties. While specific computational studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established and routinely applied to indole (B1671886) derivatives. indexcopernicus.commdpi.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying relatively large organic molecules like this compound. cuny.edunih.gov DFT calculations are instrumental in exploring various chemical and physical properties of indole derivatives. asianpubs.org

A primary application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nih.gov This process yields crucial information about bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would reveal the precise spatial relationship between the indole ring and the 3,5-dimethylphenyl group. The calculations would also determine the planarity of the indole ring system and the rotational angle of the phenyl group relative to the indole nitrogen.

These structural parameters are foundational for understanding the molecule's steric and electronic properties. For instance, studies on similar phenyl-substituted indoles have used DFT to confirm nearly ideal sp²-hybridization at the indole nitrogen and to determine the dihedral angle between the indole and phenylsulfonyl rings. mdpi.com

Illustrative Data from DFT Geometry Optimization:

Structural ParameterDescriptionExample Value (Å or °)
N1-C(phenyl) Bond LengthThe length of the bond connecting the indole nitrogen to the phenyl ring.~1.44 Å
C2-N1-C(phenyl) Bond AngleThe angle formed by the atoms defining the connection point.~125°
Indole-Phenyl Dihedral AngleThe twist angle between the plane of the indole ring and the plane of the phenyl ring.Variable

Note: The values in this table are illustrative examples based on general chemical knowledge and data for related structures, not from specific calculations on this compound.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govnasc.ac.in

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, indicating a higher propensity for chemical reactions. nih.gov In this compound, the analysis would likely show the HOMO localized primarily on the electron-rich indole ring, while the LUMO might be distributed across both the indole and the dimethylphenyl moieties. This distribution is crucial for predicting how the molecule will interact with other chemical species and its potential role in charge transfer processes. dergipark.org.tr

Illustrative Data from HOMO-LUMO Analysis:

ParameterDescriptionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital.-5.5 to -6.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.-1.0 to -1.5
Energy Gap (ΔE)The difference in energy between the LUMO and HOMO (ELUMO - EHOMO).4.0 to 5.0

Note: These energy values are typical for aromatic heterocyclic compounds and serve as an illustrative example.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge delocalization, hyperconjugative interactions, and the distribution of electron density within the molecule. dergipark.org.tr

For this compound, NBO analysis would quantify the delocalization of electron density from the lone pair of the indole nitrogen into the aromatic system and potentially into the antibonding orbitals of the attached phenyl ring. This analysis helps to understand the stability of the molecule arising from these electronic interactions. researchgate.net Furthermore, NBO calculates the natural atomic charges on each atom, offering a more chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis. asianpubs.org This information is vital for understanding the molecule's electrostatic potential and predicting sites susceptible to nucleophilic or electrophilic attack.

Illustrative NBO Analysis Data:

Interaction (Donor → Acceptor)Stabilization Energy E(2) (kcal/mol)Description
LP(N1) → π(C8-C9)HighDelocalization of the nitrogen lone pair into the indole ring's antibonding orbital.
π(C2-C3) → π(C4-C9)Moderateπ-conjugation within the indole ring system.

Note: This table provides a hypothetical example of the types of interactions and stabilization energies that NBO analysis would reveal.

Potential Energy Surface (PES) Scanning

Potential Energy Surface (PES) scanning is a computational technique used to explore the conformational landscape of a molecule or to map the energy profile of a chemical reaction. uni-muenchen.deq-chem.com A "relaxed" PES scan involves systematically changing a specific geometric parameter, such as a bond length, bond angle, or dihedral angle, while optimizing the rest of the molecular geometry at each step. molssi.orgyoutube.com

In the context of this compound, a PES scan would be particularly useful for studying the rotation around the N-C bond that connects the indole and dimethylphenyl rings. By systematically varying the dihedral angle between these two rings, one can calculate the energy barrier to rotation. This provides insight into the molecule's conformational flexibility and the relative stability of different rotational isomers (rotamers). The results of such a scan can be plotted to visualize the energy profile, identifying low-energy conformers and the transition states that separate them.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior.

For this compound, MD simulations could be employed to understand its behavior in different environments, such as in various solvents or in the presence of a biological target like a protein. mdpi.comresearchgate.net These simulations can reveal how the molecule's conformation changes over time, how it interacts with solvent molecules, and its preferred binding modes within a protein's active site. MD is a powerful tool for bridging the gap between the static picture provided by DFT and the dynamic reality of chemical and biological systems.

Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound derivatives, MD simulations have been employed to understand the stability and dynamic behavior of ligand-protein complexes.

One such study focused on (E)-N-(3,5-dimethylphenyl)-2-((1-tosyl-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide, a derivative containing the N-(3,5-dimethylphenyl) moiety, as an inhibitor of the tyrosinase enzyme. nih.govresearchgate.net MD simulations were performed to assess the stability of the docked complex. The analysis of the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time provides insights into the conformational stability of the complex. A stable RMSD profile for both the protein and the ligand suggests that the ligand remains securely bound within the active site without causing significant distortion to the enzyme's structure, indicating a stable and favorable interaction. nih.govresearchgate.net

Conformational Changes and Flexibility Analysis

MD simulations also allow for the analysis of conformational changes and the flexibility of both the ligand and the protein upon binding. The root-mean-square fluctuation (RMSF) is calculated to identify the flexibility of individual amino acid residues in the protein. In the study of the aforementioned tyrosinase inhibitor, RMSF analysis helps to pinpoint which parts of the enzyme become more or less flexible when the this compound derivative is bound. nih.govresearchgate.net

This analysis can reveal that residues directly interacting with the ligand exhibit lower fluctuation, indicating they are stabilized by the binding event. Conversely, other regions of the protein might show increased flexibility. For the ligand itself, conformational analysis throughout the simulation can show which dihedral angles are most flexible and which conformation is the most energetically favorable within the binding pocket, providing a dynamic view of how the molecule adapts to its environment. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Such models are crucial for predicting the activity of new compounds and optimizing lead structures.

In research on indolyl aryl sulfones as anti-HIV-1 non-nucleoside reverse transcriptase inhibitors, QSAR studies highlighted the importance of specific substitutions on the phenyl ring. nih.govijpsjournal.com A key finding was that a compound featuring a 3,5-dimethylphenyl moiety (compound 29 in the study) exhibited superior anti-HIV-1 activity compared to other analogues. nih.govijpsjournal.com The QSAR model indicated that the lipophilicity of substituents at the meta-positions of the phenyl ring positively correlated with activity. nih.gov The 3,5-dimethylphenyl group increases lipophilicity, which, according to docking studies, enhances binding within a hydrophobic pocket of the enzyme. nih.gov

Similarly, a 3D-QSAR model was developed for a series of N-tosyl-indole hybrid thiosemicarbazones as tyrosinase inhibitors. The model derived from this study helps to quantify the relationship between the three-dimensional properties of the molecules (like steric and electrostatic fields) and their inhibitory potency. For the derivative (E)-N-(3,5-dimethylphenyl)-2-((1-tosyl-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide, the QSAR model provided a predicted activity value that was in close agreement with the experimentally observed IC₅₀ value, validating the model's predictive power. nih.govresearchgate.net

Table 1: QSAR Data for this compound Derivatives
Compound DerivativeTargetActivity ParameterKey QSAR FindingReference
Indolyl aryl sulfone with 3,5-dimethylphenyl moietyHIV-1 Reverse TranscriptaseAnti-HIV-1 ActivityIncreased lipophilicity from the 3,5-dimethylphenyl group enhances activity by favoring interaction with a hydrophobic pocket. nih.gov
(E)-N-(3,5-dimethylphenyl)-...-carbothioamideTyrosinaseIC₅₀ (20.63 µM)The model accurately predicted the inhibitory potential, confirming the structural requirements for activity. nih.govresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein's active site.

For derivatives containing the this compound structure, molecular docking has been instrumental in predicting how they bind to their biological targets. In the investigation of indolyl aryl sulfones as HIV-1 inhibitors, docking studies showed that the phenyl ring of these compounds occupies a specific hydrophobic, aromatic-rich pocket within the reverse transcriptase enzyme. nih.gov This finding explains the enhanced activity of the derivative carrying the 3,5-dimethylphenyl group, as the two methyl groups can form favorable van der Waals interactions within this lipophilic pocket, leading to a stronger binding affinity. nih.gov

A detailed analysis of the docked poses reveals the specific molecular interactions that stabilize the ligand-protein complex. For the indolyl aryl sulfone with the 3,5-dimethylphenyl group, the active site analysis showed that the phenyl ring fits into a pocket formed by hydrophobic and aromatic residues, including Tyr181, Tyr188, Phe227, and Trp229. nih.gov The methyl groups on the phenyl ring are oriented to maximize contact with these residues, enhancing the hydrophobic interactions that anchor the inhibitor in place.

For the tyrosinase inhibitor, docking analysis identified key interactions between the ligand and the active site residues. These interactions typically include hydrogen bonds involving the thiosemicarbazone moiety and hydrophobic interactions involving the indole and the N-(3,5-dimethylphenyl) portions of the molecule. The precise nature of these interactions is crucial for understanding the mechanism of inhibition and for guiding the design of more potent inhibitors. nih.govresearchgate.net

Table 2: Molecular Docking and Interaction Data
Compound DerivativeTarget ProteinInteracting ResiduesInteraction TypeReference
Indolyl aryl sulfone with 3,5-dimethylphenyl moietyHIV-1 Reverse TranscriptaseTyr181, Tyr188, Phe227, Trp229Hydrophobic, Aromatic nih.gov
(E)-N-(3,5-dimethylphenyl)-...-carbothioamideTyrosinaseHis259, His263, His296 (Copper-coordinating)Coordination, Hydrophobic nih.govresearchgate.net

In Silico Prediction of Drug-Likeness and Bioactivity

In silico methods are frequently used in the early stages of drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties and potential toxicity of a compound. These predictions help to assess a molecule's "drug-likeness" and prioritize candidates for synthesis and further testing.

While comprehensive ADME and drug-likeness profiles for this compound itself are not detailed in the specific literature reviewed, studies on its derivatives often include such analyses. For instance, computational studies on novel indole derivatives frequently involve the calculation of physicochemical properties to evaluate compliance with predictive rules like Lipinski's Rule of Five, which helps to forecast oral bioavailability. However, for the specific indolyl aryl sulfone and N-tosyl-indole thiosemicarbazone derivatives containing the 3,5-dimethylphenyl moiety discussed in the primary research, detailed in silico drug-likeness and bioactivity score predictions were not explicitly reported in the cited articles. nih.govresearchgate.netnih.govijpsjournal.com

Advanced Applications of N 3,5 Dimethylphenyl Indole in Chemical Science

Role in Catalysis

The N-(3,5-Dimethylphenyl)indole scaffold serves as a valuable component in both transition metal catalysis and organocatalysis, primarily due to the electronic characteristics of the indole (B1671886) ring and the steric influence of the N-aryl substituent.

N-aryl indoles, including this compound, are pivotal in transition metal-catalyzed reactions, where they can function as directing groups to control the regioselectivity of C-H bond activation. researchgate.netresearchgate.net The nitrogen atom of the indole can coordinate to a metal center, positioning the catalyst to selectively activate specific C-H bonds on either the indole core or the N-aryl ring.

In palladium-catalyzed processes, for instance, the choice of an appropriate directing group on the indole nitrogen is crucial for achieving high regioselectivity in C-H arylation reactions. researchgate.net The N-aryl group can influence the electronic properties of the indole system and sterically guide the approach of the catalytic complex. Research has demonstrated that N-arylindoles can participate in various palladium-catalyzed coupling reactions, including those that form new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in organic synthesis. nih.govnih.gov The use of bulky, electron-rich phosphine (B1218219) ligands in combination with palladium precursors enables the efficient N-arylation of indoles with a range of aryl halides and triflates. pku.edu.cn

While the indole nitrogen itself can act as a directing group, modifications to create more complex ligand scaffolds incorporating the N-aryl indole unit have been explored. For example, indolyl-based NNN-type ligands have been synthesized and used to create palladium complexes that show catalytic activity in Suzuki reactions. researchgate.net The N-(3,5-Dimethylphenyl) group, with its specific steric profile, can be envisioned as a component in such ligands to fine-tune the catalytic activity and selectivity for specific cross-coupling reactions.

Catalyst SystemReaction TypeRole of N-Aryl IndoleReference
Pd(OAc)2 / Phosphine LigandC-H ArylationDirecting Group / Substrate researchgate.net
Pd2(dba)3 / Bulky Phosphine LigandN-ArylationProduct Scaffold pku.edu.cn
Rh(III) ComplexesAnnulation ReactionsDirecting Group / Substrate researchgate.net
Copper Iodide / Diamine LigandN-Arylation (Ullmann Condensation)Product Scaffold acs.org
Table 1: Examples of Transition Metal-Catalyzed Reactions Involving N-Aryl Indoles.

In the realm of asymmetric synthesis, N-aryl indoles are key components in reactions mediated by chiral organocatalysts, particularly in the formation of axially chiral compounds. acs.orgrsc.orgnih.gov Axially chiral N-arylindoles are valuable scaffolds for developing novel chiral ligands and catalysts. pku.edu.cn Their synthesis often involves an organocatalytic atroposelective reaction where the N-aryl indole is a crucial substrate whose interaction with the catalyst dictates the stereochemical outcome.

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for the atroposelective synthesis of N-arylindoles. rsc.orgnih.gov These catalysts can control the stereochemistry of cyclization reactions or C-N bond formations that create the chiral axis. For example, the CPA-catalyzed atroposelective 5-endo-dig cyclization of ynamides has been used to access chiral N-arylindoles with high enantioselectivity. nih.gov In these systems, the N-aryl indole precursor interacts with the chiral catalyst through hydrogen bonding and other non-covalent interactions, which creates a chiral environment that directs the formation of one atropisomer over the other.

Catalyst TypeReactionRole of N-Aryl IndoleStereochemical OutcomeReference
Chiral Phosphoric Acid (CPA)Atroposelective CyclizationSubstrate / Chiral ComponentAxially Chiral N-Arylindoles rsc.orgnih.gov
Chiral Quinine-Derived ThioureaAsymmetric CyclizationPrecursor to Chiral ProductAxially Chiral Naphthyl-C2-indoles nih.gov
Rhodium / Chiral Phosphine LigandAsymmetric N-H InsertionNucleophile / Chiral ProductAxially Chiral N-Arylindoles pku.edu.cn
Table 2: N-Aryl Indoles as Key Components in Asymmetric Catalysis.

Potential in Materials Science and Engineering

The indole nucleus is an electron-rich aromatic system, and when combined with another aryl group through an N-arylation, it forms an extended π-conjugated system. This electronic structure makes N-aryl indoles, such as this compound, promising candidates for applications in organic electronics and materials science. researchgate.nettuwien.at

Derivatives of indole, particularly fused-ring systems like indolocarbazoles, have been investigated as building blocks for materials used in organic light-emitting diodes (OLEDs). nih.govresearchgate.net These materials often serve as hosts or emitters in the emissive layer of OLED devices. The rigid and planar structure of these molecules facilitates intermolecular π-π stacking, which is important for charge transport, while their electronic properties determine their emission characteristics.

N-arylindoles can be used as monomers for the synthesis of functional polymers. Their polymerization can lead to materials with interesting optical and electrochemical properties. The N-(3,5-dimethylphenyl) group could enhance the solubility and processability of such polymers while also influencing the solid-state packing and morphology, which are critical factors for device performance. Research into organoboron compounds derived from the tautomerization of 1H-indole to 3H-indole has shown promise for creating red OLEDs. researchgate.net The integration of an electron-donating N-arylamino group into a π-conjugated skeleton can produce materials with bright emission, suggesting a potential pathway for designing novel emitters based on the this compound scaffold. researchgate.net

Broader Applications in Agrochemical and Dyestuff Industries

The indole scaffold is considered a "privileged scaffold" in medicinal chemistry and is also found in compounds with significant agrochemical applications. acs.orgmdpi.com Furthermore, the chromophoric nature of the indole ring makes its derivatives suitable for use in the dyestuff industry. researchgate.netkoreascience.kr

Indole derivatives have been shown to possess a broad spectrum of biological activities, including fungicidal and insecticidal properties. researchgate.netacs.orgresearchgate.netbohrium.comnih.gov N-aryl carbamates and other N-substituted indole derivatives have been synthesized and evaluated as potential antifungal agents against various plant pathogens. mdpi.comnih.gov The introduction of an N-aryl group can modulate the lipophilicity and bioavailability of the compound, potentially enhancing its efficacy as a pesticide. While specific data on this compound is not widely available in commercial agrochemical literature, the fungicidal activity of related N-aryl heterocyclic compounds suggests its potential as a lead structure for the development of new agrochemicals. nih.gov

In the dyestuff industry, aromatic amines are fundamental building blocks for the synthesis of azo dyes. unb.cansf.govnih.govacs.org The N-aryl indole system, being an electron-rich aromatic compound, can act as a coupling component in diazotization-coupling reactions to form azo dyes. The resulting dyes would incorporate the indolyl moiety as part of the chromophore. Research has been conducted on creating temporarily solubilized azo disperse dyes from indole derivatives for the dispersant-free dyeing of polyester (B1180765) fabrics. researchgate.netkoreascience.kr The N-(3,5-dimethylphenyl) group would influence the final color, solubility, and fastness properties of the resulting dye, offering a route to novel colorants with specific characteristics for textile applications. researchgate.net

Emerging Research Themes and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-arylindoles, including N-(3,5-Dimethylphenyl)indole, is a cornerstone of research in this area. Traditional methods often involve harsh reaction conditions, expensive catalysts, and generate significant waste. Consequently, a major research thrust is the development of more sustainable and efficient synthetic protocols.

One promising approach is the one-pot, three-component Fischer indolisation–indole (B1671886) N-arylation. nih.govrsc.org This method offers a rapid and straightforward route to structurally diverse N-arylindoles from readily available starting materials. nih.govrsc.org Key features of such modern synthetic strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like ethanol (B145695) is a key focus. nih.govrsc.org

Catalyst Innovation: The development of inexpensive and robust catalysts, such as copper-based systems, is crucial for reducing costs and environmental impact. nih.govrsc.org

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govrsc.org

Atom Economy: Multi-component reactions that form several bonds in a single operation are being explored to maximize the incorporation of starting materials into the final product, thus minimizing waste. researchgate.net

These sustainable approaches are not only environmentally responsible but also offer practical advantages in terms of cost-effectiveness and scalability, which are critical for the potential future development of this compound and its derivatives.

Exploration of New Biological Targets and Pathways

N-arylindoles are known to interact with a wide range of biological targets, and identifying new therapeutic applications is a vibrant area of research. While the specific biological profile of this compound is not yet defined, studies on related N-phenylindole derivatives provide valuable insights into potential areas of investigation.

The exploration of new biological targets for N-arylindoles often involves a combination of high-throughput screening and structure-based drug design. By screening libraries of N-arylindoles against various enzymes and receptors, researchers can identify initial "hits" which can then be optimized for potency and selectivity.

Integration of Advanced Computational and Experimental Techniques

The synergy between computational and experimental approaches is accelerating the pace of research on indole derivatives. indexcopernicus.com In silico methods are increasingly used to predict the properties and activities of novel compounds before they are synthesized, saving time and resources.

Computational techniques that are being applied to the study of N-arylindoles include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target, helping to elucidate its mechanism of action. ijirt.org

ADMET Profiling: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally to assess the "drug-likeness" of a compound in the early stages of development. indexcopernicus.com

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic structure and reactivity of molecules, aiding in the design of new synthetic reactions and the understanding of biological activity. mdpi.com

These computational predictions are then validated and refined through experimental studies, creating a powerful iterative cycle of design, synthesis, and testing. This integrated approach is essential for the rational design of new N-arylindoles with desired properties.

Q & A

Q. Basic

  • Chromatography : Use HPLC with UV detection (≥95% purity threshold).
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >150°C for most derivatives ).
  • Accelerated stability studies : Expose compounds to humidity/light and monitor degradation via LC-MS. Avoid hygroscopic solvents during crystallization .

How can computational methods complement experimental data in studying these compounds?

Q. Advanced

  • Docking simulations : Predict binding poses with targets (e.g., using AutoDock Vina ).
  • DFT calculations : Optimize geometries and calculate electrostatic potentials to rationalize reactivity .
  • Molecular dynamics (MD) : Simulate solvation effects on conformation (e.g., aqueous vs. lipid bilayer environments ).

What structural features contribute to the spirocyclic derivatives’ stability and bioactivity?

Advanced
Spirocyclic frameworks (e.g., spiro[indole-3,2'-thiazolidin]) exhibit rigidity, reducing entropic penalties during target binding. The 3,5-dimethylphenyl group enhances π-π stacking with aromatic residues in enzymes. For example, spiro derivatives showed prolonged half-lives in metabolic assays due to reduced cytochrome P450 oxidation . Stability is further validated via stress testing under acidic/alkaline conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.